molecular formula C15H12N2OS3 B7546176 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine

4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine

Cat. No. B7546176
M. Wt: 332.5 g/mol
InChI Key: QCEALGAHZAHIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine is a compound that belongs to the class of thienopyrimidines. It is a heterocyclic compound that contains a thieno ring and a pyrimidine ring. This compound has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. Additionally, it has been found to inhibit the activity of histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been found to exhibit anti-inflammatory properties by inhibiting the activity of COX-2 enzyme. This compound has also been found to exhibit antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine in lab experiments is its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties, which makes it a potential candidate for drug development. Additionally, it has been found to inhibit the activity of certain enzymes involved in the inflammatory and cancer pathways. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.

Future Directions

There are several future directions for the study of 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine. One of the future directions is to study the mechanism of action of this compound in more detail. Further studies are needed to determine the exact enzymes and pathways that are targeted by this compound. Additionally, future studies can focus on the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Furthermore, studies can be conducted to determine the toxicity of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine involves the reaction of 2-chloro-4-nitroaniline with potassium thioacetate to form 2-amino-4-nitrophenylthioacetate. This intermediate is then reacted with 2-bromo-1-(2-hydroxyethyl)benzene to produce 4-[4-(2-hydroxyethyl)phenoxy]thiophen-2-amine. Finally, this compound is reacted with 2-chloro-6-methylpyrimidine to form this compound.

Scientific Research Applications

4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine has potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties. This compound has been studied for its potential use as an anti-cancer agent. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-[4-(1,3-dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS3/c1-3-11(4-2-10(1)15-20-7-8-21-15)18-14-13-12(5-6-19-13)16-9-17-14/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEALGAHZAHIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OC3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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